molecular formula C8H9N3O B1464416 1-Azido-3-(methoxymethyl)benzene CAS No. 1249333-98-9

1-Azido-3-(methoxymethyl)benzene

Cat. No.: B1464416
CAS No.: 1249333-98-9
M. Wt: 163.18 g/mol
InChI Key: AGIMLCPRFQXGIB-UHFFFAOYSA-N
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Description

1-Azido-3-(methoxymethyl)benzene is a chemical compound characterized by the presence of an azide group attached to a benzyl moiety, which is further linked to a methanolate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Azido-3-(methoxymethyl)benzene typically involves the azidonation of benzyl alcohol derivatives. One common method includes the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate. The reaction proceeds under mild conditions and yields the desired azide compound . Industrial production methods may involve continuous-flow processes to ensure high efficiency and yield .

Mechanism of Action

The mechanism of action of 1-Azido-3-(methoxymethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The azide group is highly reactive and can participate in cycloaddition and substitution reactions, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1-Azido-3-(methoxymethyl)benzene can be compared with other azide-containing compounds such as benzyl azide and phenyl azide. While all these compounds share the azide functional group, this compound is unique due to its specific structure, which imparts distinct reactivity and applications . Similar compounds include:

  • Benzyl azide
  • Phenyl azide
  • 4-Azidobenzyl alcohol

These compounds are used in similar applications but may differ in their reactivity and the types of products they form .

Properties

IUPAC Name

1-azido-3-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-7-3-2-4-8(5-7)10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMLCPRFQXGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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